An In-Depth Technical Guide to Cyclobutyl 2-(2,3-dimethylphenyl)ethyl ketone (CAS 898793-45-8)
An In-Depth Technical Guide to Cyclobutyl 2-(2,3-dimethylphenyl)ethyl ketone (CAS 898793-45-8)
For Researchers, Scientists, and Drug Development Professionals
Authored by [Your Name/Gemini], Senior Application Scientist
Introduction: The Emerging Significance of Substituted Cyclobutyl Ketones in Medicinal Chemistry
In the landscape of modern drug discovery, the relentless pursuit of novel molecular scaffolds that offer improved pharmacological profiles is paramount. Among these, the cyclobutane moiety has garnered increasing attention for its unique conformational constraints and metabolic stability.[1] When incorporated into a larger molecular framework, such as in Cyclobutyl 2-(2,3-dimethylphenyl)ethyl ketone , this four-membered ring system can impart significant advantages in terms of potency, selectivity, and pharmacokinetic properties. This technical guide provides a comprehensive overview of Cyclobutyl 2-(2,3-dimethylphenyl)ethyl ketone (CAS 898793-45-8), a compound of interest for its potential as a versatile building block in the synthesis of new chemical entities. We will delve into its synthesis, physicochemical characteristics, analytical methodologies, and prospective applications in drug development, offering a holistic perspective for the discerning researcher.
Molecular Profile and Physicochemical Properties
| Property | Predicted Value | Significance in Drug Development |
| Molecular Formula | C₁₅H₂₀O | Defines the elemental composition of the molecule. |
| Molecular Weight | 216.32 g/mol | Influences diffusion, bioavailability, and formulation. |
| LogP (Octanol/Water Partition Coefficient) | ~4.2 | Indicates lipophilicity, affecting membrane permeability and solubility. |
| Aqueous Solubility | Low | Impacts bioavailability and formulation strategies. |
| Boiling Point | ~330 °C | Relevant for purification and handling at elevated temperatures. |
| Polar Surface Area (PSA) | 17.1 Ų | Influences cell membrane permeability and oral bioavailability. |
| Hydrogen Bond Donors | 0 | Affects solubility and binding interactions. |
| Hydrogen Bond Acceptors | 1 | Can participate in hydrogen bonding with biological targets. |
| Rotatable Bonds | 4 | Contributes to conformational flexibility. |
Note: These values are estimations derived from computational models and should be confirmed by experimental analysis.
Synthesis and Purification: A Mechanistic Approach
The synthesis of Cyclobutyl 2-(2,3-dimethylphenyl)ethyl ketone can be approached through several established organic chemistry transformations. A plausible and efficient method is the Friedel-Crafts acylation, a robust reaction for the formation of aryl ketones.[7][8][9][10][11] This section outlines a representative protocol, emphasizing the rationale behind the procedural steps.
Proposed Synthetic Pathway: Friedel-Crafts Acylation
Step-by-Step Experimental Protocol
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Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add anhydrous aluminum chloride (AlCl₃, 1.2 equivalents) to a solution of 1,2-dimethylbenzene (o-xylene, 1.0 equivalent) in a dry, non-polar solvent such as dichloromethane.
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Causality: Anhydrous conditions are critical as Lewis acids like AlCl₃ are highly reactive with water, which would deactivate the catalyst. The inert atmosphere prevents side reactions with atmospheric moisture and oxygen.
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Formation of the Acylium Ion: Cool the mixture to 0 °C in an ice bath. Slowly add cyclobutanecarbonyl chloride (1.1 equivalents) dropwise from the dropping funnel.
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Causality: The Lewis acid coordinates to the carbonyl oxygen of the acyl chloride, which then abstracts the chloride to form a highly electrophilic acylium ion. This is the key electrophile in the reaction. The slow, dropwise addition at low temperature helps to control the exothermic reaction and prevent side reactions.
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Electrophilic Aromatic Substitution: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until thin-layer chromatography (TLC) indicates the consumption of the starting material.
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Causality: The electron-rich aromatic ring of o-xylene acts as a nucleophile, attacking the acylium ion. The reaction proceeds via an electrophilic aromatic substitution mechanism. The two methyl groups on the benzene ring are ortho- and para-directing; acylation is expected to occur at the position para to one methyl group and ortho to the other, leading to the desired 2,3-dimethylphenyl product.
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Quenching and Workup: Carefully quench the reaction by slowly pouring the mixture over crushed ice and concentrated hydrochloric acid.
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Causality: The addition of ice and acid hydrolyzes the aluminum chloride complex and protonates any remaining reactants or byproducts, making them more water-soluble and facilitating their removal during the aqueous workup.
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Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL). Combine the organic layers.
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Causality: The desired product is organic-soluble and will be partitioned into the dichloromethane layer.
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Washing and Drying: Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate.
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Causality: The sodium bicarbonate wash neutralizes any remaining acid. The brine wash helps to remove any residual water. Anhydrous sodium sulfate is a drying agent that removes trace amounts of water from the organic solvent.
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Purification: Filter off the drying agent and concentrate the solvent in vacuo using a rotary evaporator. The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient.
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Causality: Column chromatography separates the desired product from any unreacted starting materials or byproducts based on their differing polarities.
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Analytical Characterization: A Predictive Approach
In the absence of published experimental spectra for Cyclobutyl 2-(2,3-dimethylphenyl)ethyl ketone, we can predict the key features of its ¹H NMR, ¹³C NMR, and IR spectra based on the known chemical shifts and characteristic absorption bands of its constituent functional groups.[11][12][13][14]
Predicted ¹H NMR Spectrum (400 MHz, CDCl₃)
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δ 7.10-7.30 (m, 3H): Aromatic protons of the 2,3-dimethylphenyl ring. The substitution pattern will lead to a complex multiplet.
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δ 3.50 (p, 1H): Methine proton of the cyclobutyl ring adjacent to the carbonyl group. Expected to be a pentet due to coupling with the adjacent methylene protons.
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δ 2.80-3.00 (m, 2H): Methylene protons of the ethyl chain adjacent to the carbonyl group.
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δ 2.60-2.80 (m, 2H): Methylene protons of the ethyl chain adjacent to the aromatic ring.
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δ 2.30 (s, 3H): Methyl protons at the 2-position of the phenyl ring.
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δ 2.25 (s, 3H): Methyl protons at the 3-position of the phenyl ring.
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δ 1.80-2.20 (m, 6H): Methylene protons of the cyclobutyl ring.
Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃)
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δ ~210: Carbonyl carbon.
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δ ~138-140: Quaternary aromatic carbons attached to the methyl groups.
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δ ~125-135: Aromatic CH carbons.
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δ ~50: Methine carbon of the cyclobutyl ring adjacent to the carbonyl.
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δ ~45: Methylene carbon of the ethyl chain adjacent to the carbonyl.
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δ ~30: Methylene carbon of the ethyl chain adjacent to the aromatic ring.
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δ ~25: Methylene carbons of the cyclobutyl ring.
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δ ~20: Methyl carbons on the aromatic ring.
Predicted IR Spectrum (KBr, cm⁻¹)
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~3050-3000: Aromatic C-H stretch.
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~2950-2850: Aliphatic C-H stretch.
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~1705: Strong C=O stretch (ketone).
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~1600, 1480: Aromatic C=C stretches.
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~1450: CH₂ bend.
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~800-850: Aromatic C-H out-of-plane bend, indicative of the substitution pattern.
Potential Applications in Drug Discovery and Development
The unique structural features of Cyclobutyl 2-(2,3-dimethylphenyl)ethyl ketone make it an attractive scaffold for the development of novel therapeutic agents. The cyclobutane ring can act as a bioisostere for other cyclic or acyclic moieties, potentially improving metabolic stability and reducing off-target effects.[1]
In Silico ADMET Profiling
To further assess its potential as a drug candidate, we can utilize computational tools to predict its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties.[15]
| ADMET Property | Predicted Outcome | Implication |
| Human Intestinal Absorption | Good | Likely to be well-absorbed orally. |
| Blood-Brain Barrier Penetration | Likely | May be suitable for targeting the central nervous system. |
| CYP450 Inhibition | Potential for inhibition of some isoforms | Further experimental validation is required to assess drug-drug interaction risks. |
| Hepatotoxicity | Low to moderate risk | In vitro and in vivo studies are necessary for confirmation. |
| Ames Mutagenicity | Unlikely to be mutagenic | Suggests a lower risk of carcinogenicity. |
Disclaimer: These are predictive models and do not replace experimental validation.
Potential Biological Targets
While no specific biological targets for Cyclobutyl 2-(2,3-dimethylphenyl)ethyl ketone have been reported, the 2,3-dimethylphenyl moiety is present in various biologically active molecules. For instance, compounds containing a dimethylphenyl group have been investigated as inhibitors of enzymes such as PI3Kα and as dual MDM2/XIAP inhibitors, which are relevant targets in cancer therapy.[16][17] The unique conformation and lipophilicity imparted by the cyclobutyl ethyl ketone portion of the molecule could lead to novel interactions with these or other biological targets.
Safety and Handling
As with any chemical compound, proper safety precautions should be observed when handling Cyclobutyl 2-(2,3-dimethylphenyl)ethyl ketone. While a specific Material Safety Data Sheet (MSDS) is not widely available, we can infer general safety guidelines based on similar compounds. It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Avoid inhalation, ingestion, and contact with skin and eyes.
Conclusion and Future Directions
Cyclobutyl 2-(2,3-dimethylphenyl)ethyl ketone represents a promising, yet underexplored, chemical entity with significant potential for application in medicinal chemistry and drug discovery. Its synthesis is achievable through established methodologies, and its physicochemical properties, as predicted by in silico models, suggest it possesses drug-like characteristics. The cyclobutane scaffold offers a pathway to novel chemical space, and the dimethylphenyl moiety provides a handle for potential interactions with a variety of biological targets. Further experimental investigation into its synthesis, biological activity, and full characterization of its properties is warranted to unlock its full potential as a valuable tool for the development of the next generation of therapeutics.
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